Dimethyl naphthalene-1,8-dicarboxylate

Catalog No.
S1537561
CAS No.
10060-33-0
M.F
C14H12O4
M. Wt
244.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl naphthalene-1,8-dicarboxylate

CAS Number

10060-33-0

Product Name

Dimethyl naphthalene-1,8-dicarboxylate

IUPAC Name

dimethyl naphthalene-1,8-dicarboxylate

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C14H12O4/c1-17-13(15)10-7-3-5-9-6-4-8-11(12(9)10)14(16)18-2/h3-8H,1-2H3

InChI Key

OVPXRLUTUWRYEY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)OC

Dimethyl naphthalene-1,8-dicarboxylate is an organic compound with the molecular formula C14H12O4C_{14}H_{12}O_4. It features two ester functional groups attached to a naphthalene backbone, specifically at the 1 and 8 positions. This compound is characterized by its unique structure that allows for various

: It has been observed that dimethyl naphthalene-1,8-dicarboxylate can form photodimers when exposed to UV light, leading to various dimerization products. The reaction conditions can influence the product distribution and fluorescence properties of the resulting compounds .
  • Isomerization: Under certain conditions, this compound may also undergo isomerization, leading to different structural forms that can have varying properties and reactivities .
  • The synthesis of dimethyl naphthalene-1,8-dicarboxylate can be achieved through several methods:

    • Esterification Reaction: This involves reacting naphthalene-1,8-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or a metal oxide at elevated temperatures. The reaction typically yields dimethyl naphthalene-1,8-dicarboxylate with good efficiency .
    • Alternative Methods: Other synthetic routes may include cyclization reactions involving precursors like 5-tolyl-penta-2-ene under specific catalytic conditions to enhance yields and reduce by-products .

    Dimethyl naphthalene-1,8-dicarboxylate has various applications across different fields:

    • Polymer Production: It serves as a precursor for producing polyesters, which are used in textiles and packaging materials due to their desirable mechanical properties and thermal stability .
    • Chemical Intermediates: This compound is utilized in synthesizing other complex organic molecules, contributing to the development of fine chemicals and pharmaceuticals.
    • Research

    Studies on the interactions of dimethyl naphthalene-1,8-dicarboxylate with other chemical species have highlighted its potential reactivity under various conditions. For instance:

    • Solvent Effects: The solubility and reactivity in different solvents can significantly affect its behavior during photo

    Dimethyl naphthalene-1,8-dicarboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

    Compound NameStructure TypeUnique Features
    Dimethyl naphthalene-2,6-dicarboxylateIsomer of dimethyl naphthalene-1,8-dicarboxylateDifferent positioning of carboxyl groups affects reactivity.
    Dimethyl terephthalateAromatic dicarboxylateUsed extensively in polyester production; more commercially relevant than dimethyl naphthalene derivatives.
    Dimethyl phthalateAnother aromatic dicarboxylateCommonly used as a plasticizer; has different physical properties compared to dimethyl naphthalene derivatives.

    The uniqueness of dimethyl naphthalene-1,8-dicarboxylate lies in its specific arrangement of functional groups on the naphthalene ring, which influences its chemical behavior and potential applications.

    XLogP3

    2.6

    Wikipedia

    Dimethyl naphthalene-1,8-dicarboxylate

    Dates

    Last modified: 02-18-2024

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